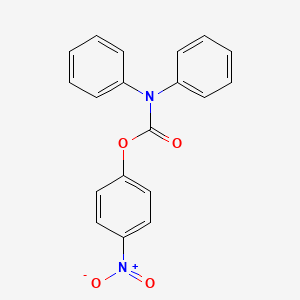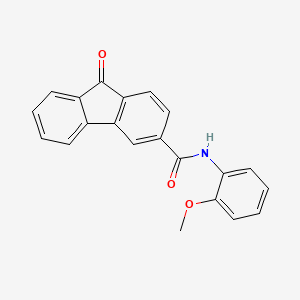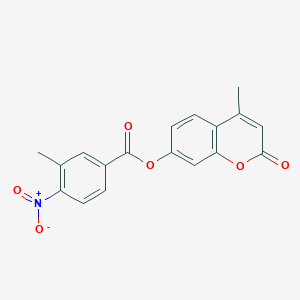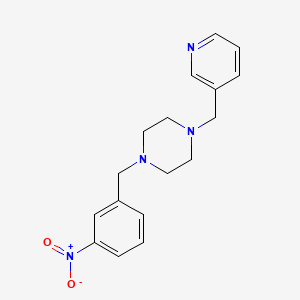![molecular formula C16H15N3O2 B5686691 5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one, commonly known as EIPL-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EIPL-1 involves the inhibition of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. EIPL-1 binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
EIPL-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting protein kinase CK2. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. EIPL-1 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EIPL-1 has several advantages for lab experiments. It exhibits potent inhibitory activity against protein kinase CK2 and has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders. However, there are also some limitations associated with the use of EIPL-1 in lab experiments. The compound has low solubility in water and requires the use of organic solvents for its preparation. Additionally, the synthesis of EIPL-1 is complex and requires the use of palladium catalysts, which can be expensive.
Orientations Futures
There are several future directions for research on EIPL-1. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to explore its potential applications in the treatment of neurological disorders. Another area of research is the development of analogs of EIPL-1 with improved solubility and bioavailability. Finally, further studies are needed to explore the potential applications of EIPL-1 in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of EIPL-1 involves the reaction of 2-bromo-5-chloropyridine with 2-(1H-imidazol-1-yl)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-bromoethoxy)phenylboronic acid in the presence of a palladium catalyst to yield EIPL-1. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
EIPL-1 has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. EIPL-1 has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-[2-(2-imidazol-1-ylethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16-6-5-13(11-18-16)14-3-1-2-4-15(14)21-10-9-19-8-7-17-12-19/h1-8,11-12H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASPMMLBYOJQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)






![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
